molecular formula C26H26O2 B12568409 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) CAS No. 197653-10-4

1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)

Cat. No.: B12568409
CAS No.: 197653-10-4
M. Wt: 370.5 g/mol
InChI Key: HWKABBAQOPAUCC-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) is an organic compound with a complex structure that includes a phenylene group connected by ethene linkages to ethoxybenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) typically involves a condensation reaction. One common method includes the reaction of 1,4-phenylenediacetic acid with 4-ethoxybenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methoxyethyl acetate at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) involves its interaction with specific molecular targets. The ethene linkages and aromatic rings allow for π-π interactions with other aromatic systems, which can influence the compound’s reactivity and binding properties. These interactions can affect various pathways, including electron transfer and signal transduction, making the compound useful in electronic and photonic applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

197653-10-4

Molecular Formula

C26H26O2

Molecular Weight

370.5 g/mol

IUPAC Name

1,4-bis[2-(4-ethoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C26H26O2/c1-3-27-25-17-13-23(14-18-25)11-9-21-5-7-22(8-6-21)10-12-24-15-19-26(20-16-24)28-4-2/h5-20H,3-4H2,1-2H3

InChI Key

HWKABBAQOPAUCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)OCC

Origin of Product

United States

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